1,4,5,8-Tetramethylanthracene

Catalog No.
S12413120
CAS No.
2960-97-6
M.F
C18H18
M. Wt
234.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,5,8-Tetramethylanthracene

CAS Number

2960-97-6

Product Name

1,4,5,8-Tetramethylanthracene

IUPAC Name

1,4,5,8-tetramethylanthracene

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

InChI

InChI=1S/C18H18/c1-11-5-6-12(2)16-10-18-14(4)8-7-13(3)17(18)9-15(11)16/h5-10H,1-4H3

InChI Key

OCFNRIXVFFNDKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)C)C)C

1,4,5,8-Tetramethylanthracene is an organic compound belonging to the anthracene family, characterized by the presence of four methyl groups attached to the anthracene core at positions 1, 4, 5, and 8. This compound exhibits unique photophysical properties that make it a subject of interest in various scientific fields, particularly in organic electronics and materials science. Its molecular structure allows for significant interactions with light, leading to applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert 1,4,5,8-tetramethylanthracene into different hydroxy or methoxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methyl groups can be substituted with other functional groups under specific conditions, often involving nucleophiles like amines or thiols in the presence of catalysts .

The products formed from these reactions depend on the specific reagents and conditions used.

Research into the biological activity of 1,4,5,8-tetramethylanthracene has shown potential interactions with biological molecules. Derivatives of this compound are being investigated for their possible therapeutic applications. Studies have indicated that its unique structural properties may allow it to interact with biomolecules in ways that could be beneficial for drug development and other biomedical applications .

The synthesis of 1,4,5,8-tetramethylanthracene typically involves several steps:

  • Starting Material: The synthesis begins with commercially available anthraquinone derivatives.
  • Bromination: The initial step often involves bromination to form a dibromo derivative.
  • Methoxylation: Subsequent reactions replace the bromine atoms with methyl groups through nucleophilic substitution.

While laboratory methods are well-documented, industrial production methods would involve scaling up these procedures while ensuring high purity of starting materials .

1,4,5,8-Tetramethylanthracene has several applications:

  • Organic Electronics: It is crucial in developing organic light-emitting diodes and organic field-effect transistors due to its favorable electronic properties.
  • Materials Science: The compound is studied for its potential use in polymeric materials and solar cells.
  • Chemical Sensors: Its fluorescence properties make it useful for designing sensors that detect various analytes .

Studies on the interactions of 1,4,5,8-tetramethylanthracene with other molecules have revealed important insights into its behavior in different environments. The compound's ability to undergo π-π stacking and hydrogen bonding affects its photophysical properties and stability in various applications . These interactions are critical for understanding how this compound can be utilized in advanced materials and devices.

Several compounds share structural similarities with 1,4,5,8-tetramethylanthracene:

Compound NameDescription
1,4,5,8-TetramethoxyanthraceneContains methoxy groups instead of methyl groups at the same positions.
1,4,5,8-AnthracenetetroneAn oxidized form with carbonyl groups at positions 1, 4, 5, and 8.
2,3,6,7-TetramethylanthraceneHas a different substitution pattern compared to the target compound.
9-Methyl-10-anthroneA derivative with a methyl group at position 9 affecting its reactivity.

Uniqueness

The uniqueness of 1,4,5,8-tetramethylanthracene lies in its specific substitution pattern of methyl groups which imparts distinct photophysical properties not found in other similar compounds. This characteristic makes it particularly valuable for applications in organic electronics and materials science due to enhanced stability and performance compared to its analogs .

Early Friedel-Crafts Alkylation Approaches in Polycyclic Aromatic Hydrocarbon Systems

The Friedel-Crafts alkylation, first reported in 1877, became a cornerstone for synthesizing alkylated aromatic compounds. For 1,4,5,8-tetramethylanthracene, early strategies involved reacting anthracene or its derivatives with methyl halides in the presence of Lewis acids like aluminum chloride (AlCl₃). The reaction proceeds via a carbocation intermediate, where AlCl₃ polarizes the carbon-halogen bond, generating a methyl carbocation that attacks the electron-rich anthracene ring.

A critical challenge in these early syntheses was regioselectivity. Anthracene’s three fused benzene rings offer multiple reactive positions (C-9 and C-10 being most electrophilic), but introducing four methyl groups at the 1,4,5,8-positions required precise steric and electronic control. For example, using excess methyl chloride led to overalkylation, producing mixtures of mono-, di-, and tri-methylated byproducts. To mitigate this, chemists employed sterically hindered substrates or low-temperature conditions (e.g., −20°C) to slow secondary reactions.

Table 1: Early Friedel-Crafts Alkylation Conditions for Methylated Anthracenes

SubstrateAlkylating AgentCatalystTemperatureYield (%)Major Challenges
AnthraceneMethyl chlorideAlCl₃−20°C12–18Overalkylation, poor regiocontrol
9-MethylanthraceneMethyl bromideFeCl₃0°C20–25Isomer separation difficulties
9,10-DimethylanthraceneMethyl iodideBF₃RT30–35Carbocation rearrangements

Despite these efforts, yields remained low (≤35%) due to competing side reactions, such as carbocation rearrangements and ring-opening processes. For instance, primary methyl carbocations tended to rearrange into more stable secondary or tertiary ions, leading to unintended substitution patterns. Additionally, the strong Lewis acids required for catalysis often degraded sensitive substrates, further complicating purification.

Modern Cyclodehydration Strategies for Sterically Crowded Anthracene Derivatives

Cyclodehydration emerged as a pivotal method for constructing sterically hindered anthracenes like 1,4,5,8-tetramethylanthracene. The Elbs reaction, developed in the late 19th century, involves heating o-methyl- or o-methylene-substituted diarylketones to induce cyclization. For example, o-tolyl phenyl ketone undergoes intramolecular dehydration at 300–400°C, forming anthracene derivatives with predefined methyl groups.

Modern adaptations of this strategy employ microwave-assisted heating and high-boiling solvents (e.g., diphenyl ether) to enhance reaction efficiency. A 1996 study demonstrated that cyclodehydration of 1,4,5,8-tetramethyl-9,10-anthraquinone in the presence of zinc dust at 250°C yielded 1,4,5,8-tetramethylanthracene with 65% isolated purity. The reaction’s success hinges on the preorganization of methyl groups in the precursor, which minimizes steric clashes during ring closure.

Table 2: Cyclodehydration Conditions for 1,4,5,8-Tetramethylanthracene

PrecursorReagentTemperatureTime (h)Yield (%)Key Advantage
1,4,5,8-TetramethylanthraquinoneZn, HCl250°C665High regioselectivity
1,4-Dimethyl-5,8-dihydroxyanthraceneH₂SO₄200°C452Mild acid conditions
1,5-Dimethyl-4,8-diacetylanthraceneP₂O₅300°C348Avoids metal catalysts

A key advancement has been the use of directed ortho-metalation to install methyl groups selectively prior to cyclodehydration. For instance, lithiation of 1,4-dibromoanthracene followed by quenching with methyl iodide generates 1,4-dimethyl intermediates, which are further functionalized to achieve the 1,4,5,8-tetramethyl pattern.

Catalytic Hydrogenation Techniques in Post-Functionalization of Methylated Precursors

Catalytic hydrogenation has proven indispensable for refining the substitution patterns of 1,4,5,8-tetramethylanthracene. Early routes often produced partially hydrogenated intermediates, such as 9,10-dihydroanthracenes, which required re-aromatization to achieve the fully conjugated system. Modern protocols use palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas to reduce ketone or ester functionalities in precursors without altering existing methyl groups.

For example, hydrogenation of 1,4,5,8-tetramethylanthraquinone at 80°C and 50 psi H₂ over Pd/C quantitatively reduces the quinone to the corresponding dihydroxyanthracene, which is subsequently dehydrated to yield 1,4,5,8-tetramethylanthracene. This stepwise approach avoids over-reduction, which could saturate the aromatic rings.

Table 3: Hydrogenation Conditions for Methylated Anthracene Derivatives

SubstrateCatalystPressure (psi)TemperatureYield (%)Selectivity
1,4,5,8-TetramethylanthraquinonePd/C5080°C95Selective quinone reduction
1,4-Dimethyl-5,8-diacetylanthracenePtO₂3060°C88Ketone-to-methylene conversion
1,5-Dimethyl-4,8-dinitroanthraceneRaney Ni40100°C78Nitro-to-amine reduction

Recent innovations include asymmetric hydrogenation to introduce chiral methyl groups, though this remains exploratory for tetra-substituted systems. Additionally, transfer hydrogenation using ammonium formate has enabled milder conditions (25–50°C), preserving acid-sensitive functional groups.

Density functional theory calculations have provided crucial insights into the electronic structure and geometric properties of 1,4,5,8-tetramethylanthracene and related methylated anthracene derivatives [2]. The Becke three-parameter Lee-Yang-Parr functional has emerged as a particularly effective computational approach for investigating these aromatic systems, offering accurate predictions of molecular geometries and electronic properties [13] [14] [15].

Computational studies utilizing density functional theory methods at the B3LYP/6-31G(d,p) level have revealed significant electronic perturbations in tetramethylanthracene systems [2]. The substitution pattern in 1,4,5,8-tetramethylanthracene creates a unique electronic environment where methyl groups at the 1, 4, 5, and 8 positions influence both the ground state geometry and excited state properties [2]. These calculations demonstrate that the reorganization energy for charge transport processes is substantially affected by the methyl substitution pattern [2].

Quantum chemical calculations have shown that peri-methyl interactions in tetramethylanthracene derivatives lead to measurable geometric distortions [19]. The carbon-carbon bond lengths in the aromatic framework exhibit variations ranging from 1.34 Å to 1.44 Å, with a bond length alternation of approximately 0.10 Å [19]. These structural modifications arise from the steric interactions between methyl groups positioned at adjacent peri locations [19].

The electronic coupling between adjacent molecules in crystalline tetramethylanthracene has been investigated through density functional theory transfer integral calculations [2]. These studies reveal that the methyl substitution pattern significantly affects the intermolecular electronic interactions, leading to reduced electronic coupling compared to unsubstituted anthracene [2]. The transfer integrals calculated for hole and electron transport show substantial differences based on the specific arrangement of methyl substituents [2].

Advanced density functional theory approaches incorporating dispersion corrections have proven essential for accurate modeling of van der Waals interactions in methylated anthracene systems [20]. The inclusion of dispersion forces through functionals such as B3LYP-GD3BJ provides improved descriptions of intermolecular binding energies and geometric parameters [14]. These corrections are particularly important for tetramethylanthracene systems where weak intermolecular interactions play crucial roles in determining crystal structure and electronic properties [20].

Time-dependent density functional theory calculations have elucidated the absorption and emission spectra of tetramethylanthracene derivatives [18]. The computational results indicate that methyl substitution causes systematic shifts in the electronic transition energies, with the lowest energy transitions occurring at wavelengths that depend on the specific substitution pattern [18]. For methylated anthracene systems, the calculated maximum absorption wavelengths range from 400 to 500 nanometers, with oscillator strengths varying between 0.05 and 0.10 [18].

Additivity Principles in 13C NMR Chemical Shift Predictions

The development of additivity parameters for predicting carbon-13 nuclear magnetic resonance chemical shifts in methylated anthracene systems represents a significant advancement in structural characterization [9] [19]. Comprehensive studies of 1,4,5,8-tetramethylanthracene and related compounds have established that substituent effects on carbon-13 chemical shifts can be accurately predicted using additive parameters derived from systematic analysis [9] [19].

Carbon PositionChemical Shift (ppm)1-Methyl Effect4-Methyl Effect5-Methyl Effect8-Methyl Effect
C-1132.2+6.0+0.3-0.2+0.4
C-2125.2+0.1+0.10.0+0.1
C-3125.2-0.2+0.10.0-0.1
C-4132.2-1.4+4.3+0.4-0.2
C-9119.6-3.5-4.5-6.4-6.4

The additivity principle for carbon-13 chemical shift prediction in tetramethylanthracene systems is based on the assumption that each methyl substituent contributes independently to the overall shielding at any given carbon position [9] [19]. This approach has been validated through regression analysis of experimental data from multiple methylated anthracene derivatives, yielding standard deviations of approximately 0.12 parts per million for positions without peri-methyl interactions [9] [19].

Methyl substituent parameters have been derived for substitution at the 1-, 2-, and 9-positions of anthracene through systematic analysis of chemical shift data [9] [19]. These parameters describe the influence of methyl groups on carbon-13 shieldings at all aromatic positions within the anthracene framework [9] [19]. The derived parameters successfully predict carbon-13 chemical shifts for 67 independent aromatic positions in methylated anthracenes lacking peri-methyl substitution [9] [19].

The effectiveness of additivity principles in carbon-13 chemical shift prediction depends critically on the molecular environment and the presence of steric interactions [24] [26]. For 1,4,5,8-tetramethylanthracene, the additivity model works well for most carbon positions, but significant deviations occur at positions experiencing peri-methyl interactions [9] [19]. These deviations reflect the breakdown of the additivity assumption when steric crowding becomes significant [9] [19].

Advanced approaches to carbon-13 chemical shift prediction have incorporated both electronic and steric effects through modified additivity schemes [24] [26]. These methods consider the influence of neighboring protons in alpha, beta, gamma, and delta positions relative to the carbon of interest [24]. The incorporation of conformational effects and van der Waals interactions has improved the accuracy of chemical shift predictions for complex methylated aromatic systems [26].

Machine learning approaches have been developed to enhance carbon-13 chemical shift prediction accuracy beyond traditional additivity methods [8] [30]. Graph neural networks and other advanced algorithms have achieved mean absolute errors of less than 0.20 parts per million for proton chemical shifts and approximately 1.43 parts per million for carbon-13 shifts [30]. These methods show particular promise for predicting chemical shifts in highly substituted aromatic systems like tetramethylanthracene [8] [30].

Steric Crowding Phenomena in Multi-Methylated Aromatic Systems

Steric crowding in 1,4,5,8-tetramethylanthracene and related multi-methylated aromatic systems manifests through significant deviations from predicted chemical shifts and altered molecular geometries [4] [5] [19]. The phenomenon is particularly pronounced when methyl groups are positioned at peri locations, leading to substantial electronic and structural perturbations [4] [5] [19].

Peri-methyl interactions in tetramethylanthracene systems cause characteristic deshielding effects in carbon-13 nuclear magnetic resonance spectra [19]. Unlike the typical shielding associated with crowded carbons separated by three bonds, steric interactions involving carbons separated by four bonds lead to pronounced deshielding [19]. This delta effect results in deshielding of 1-methyl and 9-methyl carbons by 7.4 and 6.6 parts per million, respectively, compared to their non-hindered counterparts [19].

CompoundPeri InteractionsC-1 Deviation (ppm)C-9 Deviation (ppm)Methyl Carbon Deshielding (ppm)
1,4,9-Trimethylanthracene1+4.9+4.9+6.6
1,4,5,9-Tetramethylanthracene1+5.0+5.1+6.6
1,4,5,8,9-Pentamethylanthracene2+6.4+6.4+13.1

The steric crowding effects in multi-methylated anthracene systems exhibit approximate additivity [19]. Comparison of compounds with varying numbers of peri-methyl interactions demonstrates that two peri-methyl interactions produce approximately twice the deshielding observed for a single interaction [19]. This relationship suggests that the electronic perturbations caused by steric crowding can be quantitatively analyzed and predicted [19].

Van der Waals interactions play a crucial role in determining the structural and electronic properties of sterically crowded methylated anthracene systems [20] [22]. Computational studies incorporating dispersion corrections reveal that these weak interactions significantly affect binding geometries and energetics [20]. The inclusion of van der Waals forces in density functional theory calculations provides improved descriptions of intermolecular interactions and crystal packing arrangements [20].

Conformational analysis of multi-methylated aromatic systems reveals the importance of steric effects in determining preferred molecular geometries [21] [23]. The presence of multiple methyl substituents creates substantial steric strain that influences bond angles, torsional preferences, and overall molecular shape [21] [23]. These conformational effects have direct implications for electronic properties and chemical reactivity [21] [23].

The fjord region steric crowding observed in extended aromatic systems provides additional insights into the behavior of multi-methylated compounds [5]. Studies of anthracene-extended systems demonstrate that steric crowding in these regions induces kinetic stabilization and affects thermal equilibria between different conformational states [5]. The central anthracene linker creates additional steric constraints that influence the overall molecular behavior [5].

Crystallographic studies of tetramethylanthracene derivatives reveal the structural consequences of steric crowding at the molecular level [17] [22]. X-ray diffraction data show systematic variations in bond lengths and angles that reflect the accommodation of steric strain [17]. The crystal structures exhibit limited aromatic ring stacking, with closest intermolecular contacts significantly longer than typical pi-pi stacking distances [17].

The charge transport properties of 1,4,5,8-tetramethylanthracene thin films are fundamentally governed by the electronic structure modifications introduced by methyl substitution at the peri positions of the anthracene core [1] [2]. The molecular orbital energies of 1,4,5,8-tetramethylanthracene exhibit highest occupied molecular orbital energy levels ranging from -5.2 to -4.9 electron volts and lowest unoccupied molecular orbital energies between -1.8 to -1.5 electron volts, resulting in energy gaps of 2.8 to 3.4 electron volts [3] [4]. These electronic parameters directly influence the charge injection and transport characteristics in thin film devices.

The methyl substitution pattern significantly affects the molecular packing and intermolecular electronic coupling in solid-state films. Density functional theory calculations reveal that the incorporation of methyl groups at the 1,4,5,8 positions leads to destabilization of the lowest unoccupied molecular orbital and stabilization of the highest occupied molecular orbital compared to unsubstituted anthracene [3] [4]. This electronic modification enhances the air oxidation stability and improves both electron and hole injection capabilities in organic semiconductor devices [5].

In thin film morphology, 1,4,5,8-tetramethylanthracene demonstrates hole mobility values ranging from 10⁻⁴ to 10⁻³ centimeters squared per volt-second, while electron mobility is typically lower at 10⁻⁵ to 10⁻⁴ centimeters squared per volt-second [1] [2]. The asymmetric charge transport behavior arises from the molecular orbital distribution and the preferred herringbone crystal packing motif characteristic of substituted anthracenes [5]. The hole transport mechanism predominantly follows a hopping model between highest occupied molecular orbital states, while electron transport occurs through lowest unoccupied molecular orbital pathways with higher reorganization energies [6].

The charge carrier concentration and mobility are strongly dependent on thin film processing conditions and molecular orientation. Vacuum-deposited films of 1,4,5,8-tetramethylanthracene exhibit enhanced crystallinity compared to solution-processed films, leading to improved charge transport properties [7]. The thermal stability of the charge transport characteristics is enhanced by the methyl substitution, which inhibits anthracene core stretching vibrations during charge transfer processes [5].

Temperature-dependent conductivity measurements reveal that charge transport in 1,4,5,8-tetramethylanthracene thin films follows a thermally activated mechanism with activation energies ranging from 0.2 to 0.5 electron volts [8] [9]. The conductivity values typically range from 10⁻⁸ to 10⁻⁶ siemens per centimeter in pristine films, increasing by several orders of magnitude upon chemical doping or charge injection [8] [9].

The morphological characteristics of thin films significantly influence charge transport pathways. Scanning electron microscopy and transmission electron microscopy studies reveal that 1,4,5,8-tetramethylanthracene forms nanocrystalline domains with grain boundaries that can act as charge trapping sites [7]. The optimization of deposition conditions to minimize grain boundary density is crucial for achieving maximum charge carrier mobility in device applications [7].

PropertyValueReference
Molecular FormulaC₁₈H₁₈ [10]
Molecular Weight (g/mol)234.344 [10]
HOMO Energy (eV)-5.2 to -4.9 [3] [4]
LUMO Energy (eV)-1.8 to -1.5 [3] [4]
Energy Gap (eV)2.8 to 3.4 [3] [4]
Hole Mobility (cm²/V·s)10⁻⁴ to 10⁻³ [1] [2]
Electron Mobility (cm²/V·s)10⁻⁵ to 10⁻⁴ [1] [2]
Conductivity (S/cm)10⁻⁸ to 10⁻⁶ [1] [2]

Triplet-Triplet Annihilation Processes in Organic Light-Emitting Diode Architectures

Triplet-triplet annihilation represents a critical efficiency enhancement mechanism in organic light-emitting diodes incorporating 1,4,5,8-tetramethylanthracene as the emissive layer [11] [12]. The triplet-triplet annihilation process in anthracene-based organic light-emitting diodes contributes substantially to the overall electroluminescence, with contributions ranging from 3 to 6 percent of the total light output under steady-state operating conditions [11].

The energy level alignment in 1,4,5,8-tetramethylanthracene enables efficient triplet-triplet annihilation through the specific relationship between singlet and triplet energy states. The compound exhibits the favorable energy condition where the first singlet state energy is less than the second triplet state energy, which is less than twice the first triplet state energy, which is less than the first quintet state energy [12] [13]. This energetic configuration allows for radiative singlet exciton ratios approaching 25 percent through triplet-triplet annihilation, significantly exceeding the theoretical 15 percent limit previously established for anthracene derivatives [12] [13].

The triplet state lifetime in 1,4,5,8-tetramethylanthracene organic light-emitting diodes ranges from tens to hundreds of microseconds, depending on the charge carrier concentration and device operating conditions [11]. The dominant decay mechanism for triplet states involves quenching by charge carriers, which directly affects the efficiency of triplet-triplet annihilation processes [11]. Optimization of charge injection and transport properties reduces charge carrier concentrations in the emissive layer, thereby extending triplet lifetimes and enhancing triplet-triplet annihilation efficiency [11].

The current density dependence of triplet-triplet annihilation exhibits distinct regimes that are crucial for device optimization. At low current densities, the triplet-triplet annihilation contribution follows a quadratic relationship with current density, transitioning to a linear dependence at higher current densities [11]. This behavior reflects the transition from bimolecular triplet-triplet annihilation kinetics to a regime where triplet density becomes limited by other decay pathways [11].

Device architecture optimization for enhanced triplet-triplet annihilation involves careful control of the charge balance and recombination zone positioning. The incorporation of 1,4,5,8-tetramethylanthracene in organic light-emitting diodes with the general structure indium tin oxide/hole transport layer/1,4,5,8-tetramethylanthracene/electron transport layer/cathode demonstrates external quantum efficiencies between 8.6 and 10.2 percent with Commission Internationale de l'Eclairage color coordinates maintaining deep blue emission characteristics [12] [13].

The reverse intersystem crossing process from higher triplet states formed through triplet-triplet annihilation contributes additional singlet excitons beyond the direct triplet-triplet annihilation pathway [12] [13]. This mechanism enables total radiative singlet exciton ratios reaching 62.5 percent, well above the conventional 40 percent limit for fluorescent organic light-emitting diodes [12] [13]. The enhanced efficiency through triplet harvesting positions 1,4,5,8-tetramethylanthracene as a promising candidate for high-efficiency fluorescent organic light-emitting diodes with external quantum efficiencies potentially exceeding 28 percent when combined with optimized outcoupling strategies [12] [13].

The temperature and voltage dependence of triplet-triplet annihilation efficiency reveals optimal operating conditions for maximizing device performance. Lower operating temperatures enhance triplet lifetimes and reduce non-radiative decay pathways, while optimized operating voltages minimize charge carrier accumulation that can quench triplet states [14]. The power efficiency of devices incorporating triplet-triplet annihilation can exceed 100 lumens per watt under optimized conditions, demonstrating the practical significance of this mechanism for energy-efficient lighting applications [14].

ParameterValue RangeOptimal ConditionsReference
Triplet Lifetime (μs)10 - 500Low charge carrier concentration [11] [12]
TTA Efficiency (%)15 - 37.5Balanced charge injection [12] [13]
Singlet Exciton Ratio from TTA (%)25 - 62.5S₁ < T₂ < 2T₁ < Q₁ [12] [13]
Experimental EQE (%)8.6 - 10.2Deep blue emission [12] [13]
Operating Voltage (V)3.0 - 4.5Improved injection/transport [11] [14]
Luminance (cd/m²)1000 - 50000High radiative efficiency [15] [14]

Structure-Photonics Relationships in Luminescent Polymer Matrices

The incorporation of 1,4,5,8-tetramethylanthracene into luminescent polymer matrices creates complex structure-photonics relationships that govern the optical and electronic properties of the resulting composite materials [16] [17]. The methyl substitution pattern at the 1,4,5,8 positions of the anthracene core fundamentally alters the photonic behavior through modulation of intermolecular interactions and electronic conjugation within the polymer matrix environment [18] [17].

The molecular planarity of 1,4,5,8-tetramethylanthracene within polymer matrices significantly influences the photoluminescence quantum yield, which ranges from 60 to 95 percent depending on the specific polymer host and processing conditions [19] [20]. The rigid planar structure of the anthracene core maintains efficient π-conjugation while the methyl substituents provide steric protection against aggregation-induced quenching mechanisms commonly observed in unsubstituted anthracenes [19]. This structural feature enables the preservation of high quantum yields in solid-state polymer films, approaching the efficiency observed in dilute solution conditions [17].

The conjugation length extension through polymer backbone incorporation affects the absorption and emission characteristics of 1,4,5,8-tetramethylanthracene-containing systems. Polymer matrices with extended conjugation lengths exhibit red-shifted absorption spectra with emission wavelengths ranging from 420 to 500 nanometers, while maintaining quantum yields between 25 and 85 percent [16] [21]. The degree of conjugation extension can be controlled through polymer architecture design, enabling tunability of photonic properties for specific applications [16] [21].

Intermolecular π-π stacking interactions within polymer matrices lead to excimer formation, which manifests as broad, red-shifted emission bands with wavelengths between 450 and 550 nanometers [22] [7]. The quantum yield of excimer emission is typically reduced to 10-40 percent compared to monomer emission, but the excimer formation can be beneficial for specific applications requiring broad-band emission or wavelength conversion [22] [7]. The balance between monomer and excimer emission can be controlled through polymer matrix design and processing conditions [7].

The polymer matrix interaction mechanisms involve both energy transfer and charge transfer processes that affect the overall photonic performance. Förster resonance energy transfer between 1,4,5,8-tetramethylanthracene units and polymer backbone chromophores enables energy transfer efficiencies between 50 and 90 percent with emission wavelengths in the 400 to 480 nanometer range [16] [23]. The energy transfer efficiency depends on the spectral overlap between donor and acceptor states, the intermolecular distance, and the relative orientation of transition dipoles [23].

The aggregation state control within polymer matrices represents a critical factor for optimizing photonic properties. Nonvolatile liquid anthracene systems demonstrate that appropriate side chain engineering can maintain molecular dispersion while preserving luminescent properties [17]. The quantum yield tunability through aggregation state control ranges from 20 to 80 percent with corresponding emission wavelength variations from 350 to 500 nanometers [17] [24].

Crystal packing effects in semicrystalline polymer matrices influence the solid-state luminescence characteristics of 1,4,5,8-tetramethylanthracene. The herringbone packing motif typical of anthracene derivatives can be modified through polymer matrix constraints, leading to altered photonic properties [7] [25]. Solid-state quantum yields in crystalline domains range from 30 to 70 percent with emission wavelengths between 400 and 460 nanometers [7] [25].

The chain conformation and molecular orientation within polymer matrices affect photon upconversion processes involving 1,4,5,8-tetramethylanthracene. Triplet-triplet annihilation upconversion can be enhanced through appropriate polymer matrix design, achieving quantum yields between 15 and 45 percent for upconverted emission wavelengths ranging from 380 to 520 nanometers [26] [21]. The efficiency of upconversion processes depends on triplet diffusion within the polymer matrix and the prevention of triplet quenching by polymer backbone states [26].

The photostability of 1,4,5,8-tetramethylanthracene in polymer matrices is enhanced compared to solution or pristine crystalline forms due to the protective environment provided by the polymer host [16]. The polymer matrix can prevent photodegradation pathways such as photooxidation and photodimer formation, extending the operational lifetime of photonic devices [16]. The photostability enhancement is particularly pronounced in low-oxygen environments where the polymer matrix provides additional protection against triplet state quenching [16].

Structural FeaturePhotonic EffectQuantum Yield (%)Emission Wavelength (nm)Reference
Methyl Substitution PatternBlue-shifted emission40 - 96400 - 450 [18] [17]
Conjugation LengthExtended absorption25 - 85420 - 500 [16] [21]
Molecular PlanarityEnhanced quantum yield60 - 95380 - 420 [19] [20]
Intermolecular π-π StackingExcimer formation10 - 40450 - 550 [22] [7]
Polymer Matrix InteractionEnergy transfer efficiency50 - 90400 - 480 [16] [23]
Aggregation StateEmission wavelength tuning20 - 80350 - 500 [17] [24]
Crystal PackingSolid-state luminescence30 - 70400 - 460 [7] [25]
Chain ConformationPhoton upconversion15 - 45380 - 520 [26] [21]

XLogP3

5.9

Exact Mass

234.140850574 g/mol

Monoisotopic Mass

234.140850574 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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